

An In-depth Technical Guide to the Physicochemical Properties of Aurein 3.2

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Compound of Interest

Compound Name: Aurein 3.2

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Aurein 3.2**, an antimicrobial peptide with potential therapeutic applications. The document focuses on its hydrophobicity and charge, critical parameters influencing its biological activity. Detailed experimental protocols for characterization and visualizations of key concepts are included to support further research and development.

Core Physicochemical Properties of Aurein 3.2

Aurein 3.2 is a 13-amino acid peptide with the sequence GLFDIVKKVVGAL, featuring a C-terminal amidation. Its physicochemical characteristics, including hydrophobicity and net charge, are fundamental to its mechanism of action, which primarily involves interaction with and disruption of microbial cell membranes.

Summary of Physicochemical Parameters

The key physicochemical properties of **Aurein 3.2** have been calculated based on its amino acid sequence and are summarized in the table below. These values provide a quantitative measure of its overall hydrophobicity and charge.

Parameter	Calculated Value	Significance
Molecular Weight	1361.75 Da	Influences diffusion and transport properties.
Theoretical Isoelectric Point (pI)	10.02	The pH at which the peptide carries no net electrical charge.
Net Charge at pH 7.4	+2	A positive charge facilitates interaction with negatively charged bacterial membranes.
Grand Average of Hydropathicity (GRAVY)	1.331	A positive GRAVY score indicates a hydrophobic nature, suggesting favorable partitioning into lipid membranes.

Amino Acid Contribution to Physicochemical Properties

The specific amino acids in the **Aurein 3.2** sequence and their individual properties contribute to the overall characteristics of the peptide. The following table breaks down the contribution of each residue.

Position	Amino Acid (3-Letter)	Amino Acid (1-Letter)	Charge at pH 7.4	Hydropathy Index (Kyte & Doolittle)
1	Glycine	G	0	-0.4
2	Leucine	L	0	3.8
3	Phenylalanine	F	0	2.8
4	Aspartic Acid	D	-1	-3.5
5	Isoleucine	I	0	4.5
6	Valine	V	0	4.2
7	Lysine	K	+1	-3.9
8	Lysine	K	+1	-3.9
9	Valine	V	0	4.2
10	Valine	V	0	4.2
11	Glycine	G	0	-0.4
12	Alanine	A	0	1.8
13	Leucine	L	0	3.8

Experimental Protocols

Accurate determination of the physicochemical properties of synthetic or purified **Aurein 3.2** is essential for quality control and in-depth structure-activity relationship studies. The following are standard protocols for measuring hydrophobicity and charge.

Determination of Hydrophobicity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique to assess the hydrophobicity of peptides. The retention time of the peptide on a hydrophobic stationary phase is correlated with its hydrophobicity.

Materials:

- Reversed-phase HPLC system with a UV detector
- C18 column (e.g., 4.6 x 250 mm, 5 μ m particle size)
- Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
- Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
- **Aurein 3.2** peptide sample, dissolved in Solvent A

Procedure:

- Equilibrate the C18 column with a mixture of 95% Solvent A and 5% Solvent B at a constant flow rate (e.g., 1 mL/min).
- Inject a known concentration of the **Aurein 3.2** sample onto the column.
- Elute the peptide using a linear gradient of Solvent B, for example, from 5% to 95% over 30 minutes.
- Monitor the elution profile at a wavelength of 214 nm or 280 nm.
- The retention time at which the peptide elutes is a measure of its relative hydrophobicity. Longer retention times indicate greater hydrophobicity.

Determination of Peptide Charge by Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their electrophoretic mobility in an electric field, which is dependent on their charge-to-mass ratio.

Materials:

- Capillary electrophoresis system with a UV detector
- Uncoated fused-silica capillary (e.g., 50 μ m internal diameter, 50 cm length)

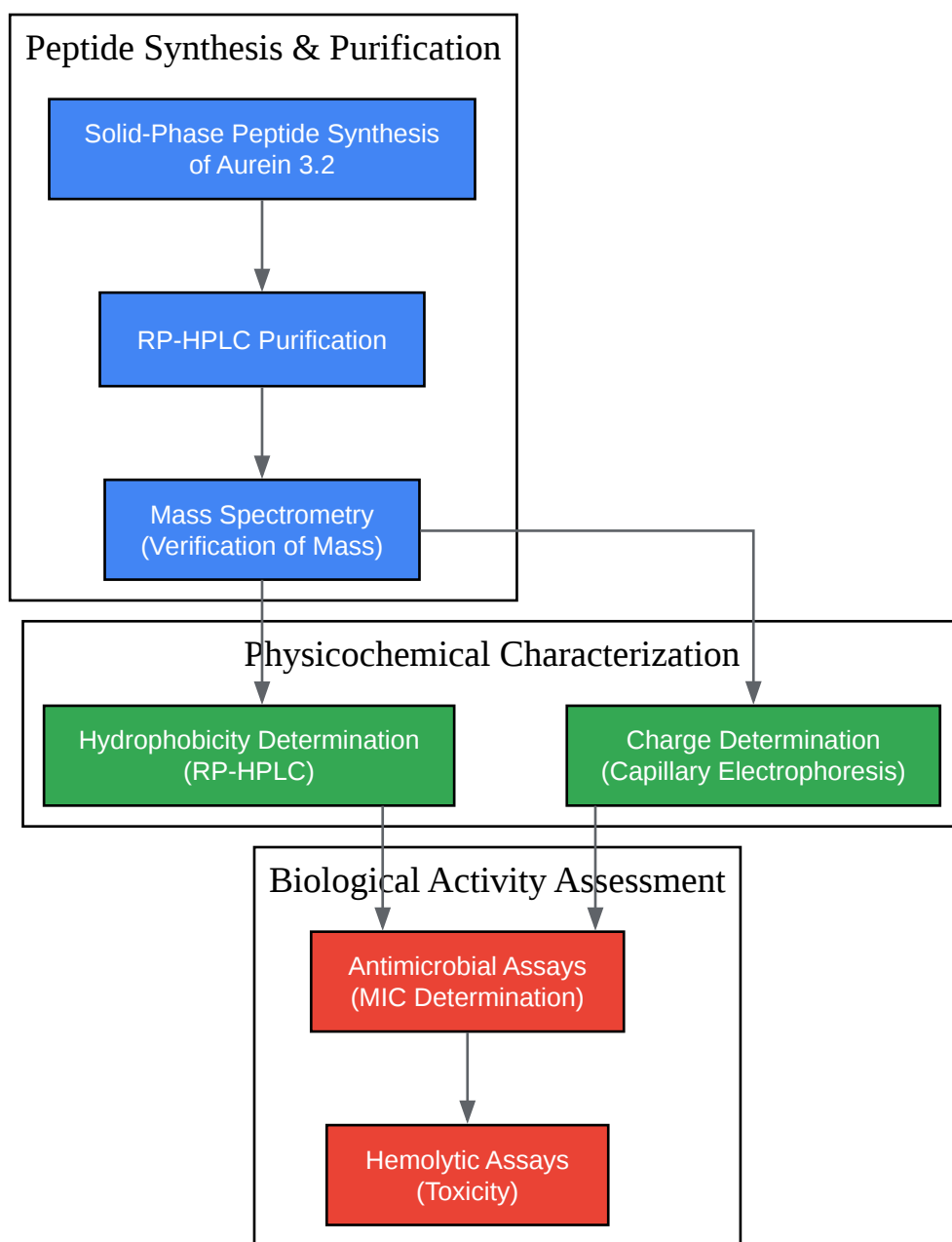
- Background electrolyte (BGE), e.g., 50 mM phosphate buffer at a specific pH (e.g., pH 7.4)
- **Aurein 3.2** peptide sample, dissolved in the BGE

Procedure:

- Condition the capillary by flushing with 0.1 M NaOH, followed by water, and then the BGE.
- Fill the capillary with the BGE.
- Inject the **Aurein 3.2** sample into the capillary using either hydrodynamic or electrokinetic injection.
- Apply a high voltage (e.g., 20 kV) across the capillary.
- Monitor the migration of the peptide by detecting its absorbance at an appropriate wavelength (e.g., 214 nm).
- The migration time can be used to calculate the electrophoretic mobility, which is related to the peptide's net charge under the specific buffer conditions.

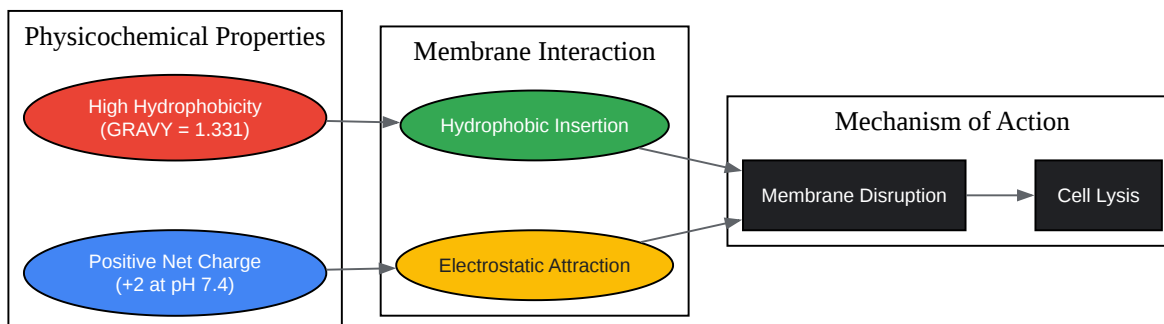
Visualizations

The following diagrams illustrate key workflows and concepts related to the physicochemical properties of **Aurein 3.2**.



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Experimental workflow for the characterization of **Aurein 3.2**.



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Relationship between physicochemical properties and antimicrobial action.

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